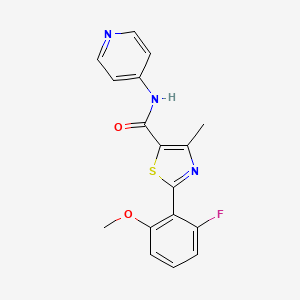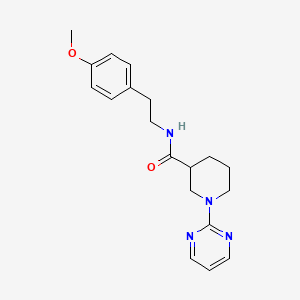
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the morpholin-4-ylmethyl group: This step involves the alkylation of the quinoline derivative with morpholine using a suitable alkylating agent.
Attachment of the 4-bromobenzoate group: The final step involves esterification or amidation reactions to attach the 4-bromobenzoate group to the quinoline derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular signaling.
Pathways: Interference with metabolic or signaling pathways to exert therapeutic effects.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline-4-carboxylic acid: Another quinoline derivative with diverse biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.
Uniqueness
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 4-bromobenzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C21H18BrClN2O3 |
|---|---|
分子量 |
461.7 g/mol |
IUPAC名 |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 4-bromobenzoate |
InChI |
InChI=1S/C21H18BrClN2O3/c22-16-5-3-14(4-6-16)21(26)28-20-15(13-25-8-10-27-11-9-25)12-18(23)17-2-1-7-24-19(17)20/h1-7,12H,8-11,13H2 |
InChIキー |
JUWRHSXZKPNPPE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=C(C=C4)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B15105205.png)
![methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate](/img/structure/B15105208.png)
![N-methyl-N-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B15105209.png)
![{3-[2-(4-Chlorophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B15105213.png)

![cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15105240.png)


![4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one](/img/structure/B15105253.png)
![3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15105258.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B15105263.png)
![1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one](/img/structure/B15105280.png)

